Adenox

Descripción general

Descripción

Adenox is a compound used in the field of gene delivery, particularly in the construction of recombinant adenoviral vectors. It is part of the Adeno-X Adenoviral System, which is known for its efficiency and simplicity in gene delivery applications. This system allows for the cloning of genes of interest directly into the adenovirus backbone, making it a valuable tool in genetic research and therapy.

Métodos De Preparación

Industrial Production Methods

In an industrial setting, the production of Adenox involves the use of large-scale cell culture systems. The recombinant adenoviral vectors are produced in packaging cells, such as HEK 293 cells, which provide the essential E1 protein in trans. The viral particles produced by one cell can reinfect adjacent packaging cells, leading to a cascade of virus production and ultimately high titers of the recombinant adenovirus .

Análisis De Reacciones Químicas

Types of Reactions

Adenox undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the adenoviral vector, leading to the formation of oxidized products.

Reduction: This reaction involves the gain of electrons, resulting in the reduction of the adenoviral vector.

Substitution: This reaction involves the replacement of one functional group in the adenoviral vector with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under basic conditions.

Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted forms of the adenoviral vector. These products can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Aplicaciones Científicas De Investigación

Adenox has a wide range of scientific research applications, including:

Chemistry: In the field of chemistry, this compound is used to study the mechanisms of gene delivery and the interactions between adenoviral vectors and host cells.

Biology: In biology, this compound is used to investigate the effects of gene delivery on cellular processes and to develop new gene therapy techniques.

Medicine: In medicine, this compound is used in the development of gene therapies for various diseases, including cancer and genetic disorders.

Mecanismo De Acción

The mechanism of action of Adenox involves the delivery of a gene of interest into target cells. The adenoviral vector binds to specific receptors on the surface of the target cells and is internalized through endocytosis. Once inside the cell, the adenoviral vector releases its genetic material, which is then transcribed and translated into the desired protein. This process involves several molecular targets and pathways, including the activation of transcription factors and the modulation of signaling pathways .

Comparación Con Compuestos Similares

Adenox is unique in its ability to deliver genes efficiently and with high expression levels. Similar compounds include:

Lentiviral Vectors: These vectors are also used for gene delivery but have lower expression levels compared to adenoviral vectors.

Retroviral Vectors: These vectors integrate into the host genome, which can lead to insertional mutagenesis, a risk not associated with adenoviral vectors.

Adeno-Associated Viral Vectors: These vectors have a smaller packaging capacity compared to adenoviral vectors, limiting the size of the gene that can be delivered.

This compound stands out due to its high efficiency, ease of use, and ability to deliver large genes, making it a valuable tool in gene therapy and research.

Propiedades

IUPAC Name |

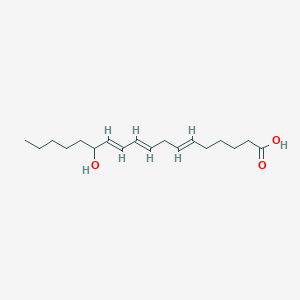

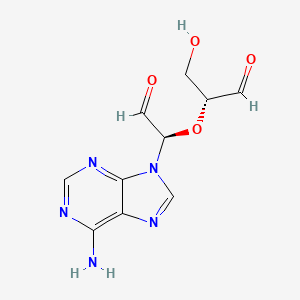

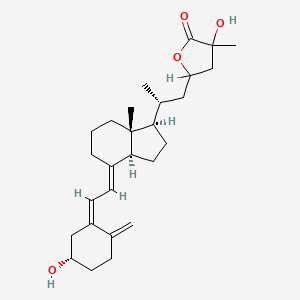

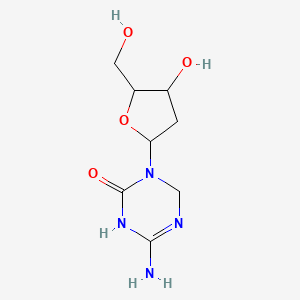

2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMNSCQOSGKTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955784 | |

| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34240-05-6, 39798-19-1 | |

| Record name | Periodate-oxidized adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine dialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039798191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

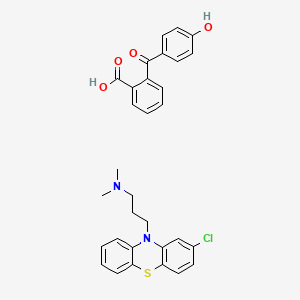

![1,4-Methano-s-indacene-4(1H)-carboxaldehyde, 3a-(dihydroxymethyl)-8a-[[[(2R,6S,7R)-hexahydro-6-hydroxy-7-methyl-4-(2-methyl-2-propenyl)-1,4-oxazepin-2-yl]oxy]methyl]-3a,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (3aR,4aR,7R,7aR)-](/img/structure/B1233518.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1233526.png)

![4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B1233528.png)